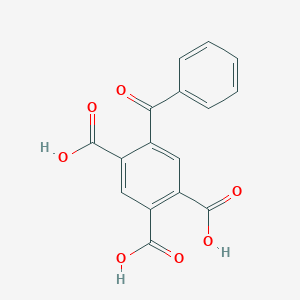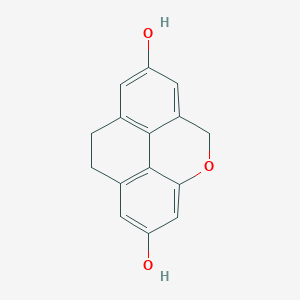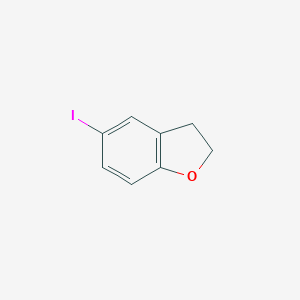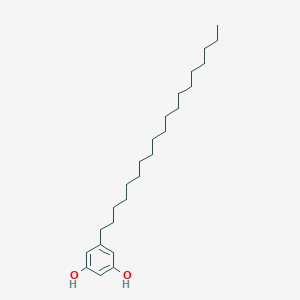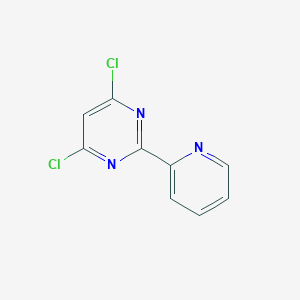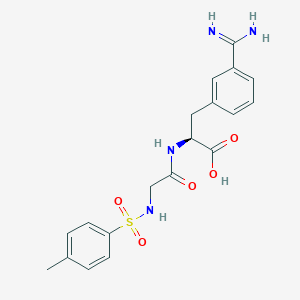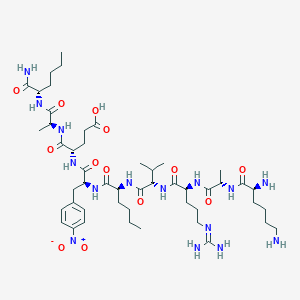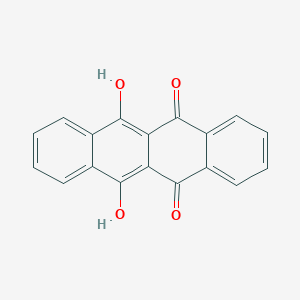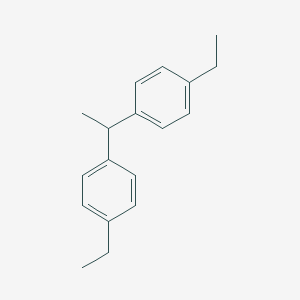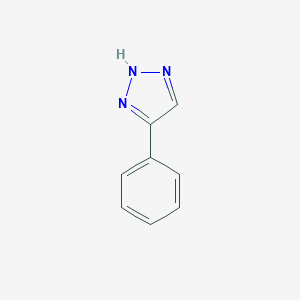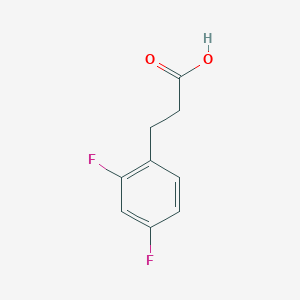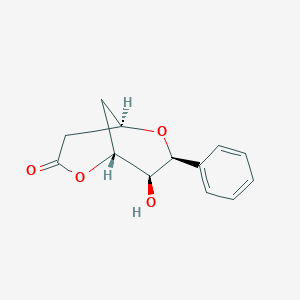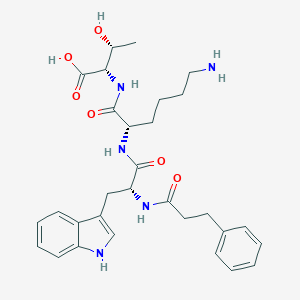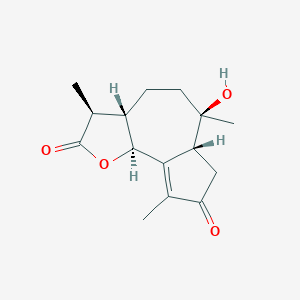
Isophotosantonin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isophotosantonin is a natural product that has been isolated from the leaves of the plant Pseudolarix kaempferi. It belongs to the class of compounds known as diterpenoids and has shown promising results in various scientific studies.
Applications De Recherche Scientifique
Hypoglycemic Effects
Saponins, which are structurally similar to Isophotosantonin, have been shown to exert antidiabetic effects. A study exploring their mechanisms in C2C12 skeletal muscle cells found that saponins activate the PI3K/Akt pathway, leading to phosphorylation and inactivation of GSK-3 alpha/beta. This results in the stimulation of glycogen synthesis and an increase in Glut4-dependent glucose transport across the cell membrane (Bhavsar et al., 2009).
Effects on Lipid and Glucose Metabolism
Another study on saponins from Helicteres isora, which are related to Isophotosantonin, evaluated their impact on glucose and lipid metabolism regulating genes. The treatment with these saponins led to a significant reduction in serum lipid and glucose levels and influenced the gene expression related to these metabolic pathways, suggesting potential applications in managing hyperlipidemia and hyperglycemia (Bhavsar et al., 2009).
Application in Pest Management
Research by the USDA Agricultural Research Service explored the use of natural products, including a saponin from pepper, in pest management. These studies indicate the potential of saponins and related compounds in developing natural pesticides (Duke et al., 2003).
Anticholinesterase and Antioxidant Potentials
Saponins isolated from Isodon rugosus were investigated for their anticholinesterase and antioxidant potentials. This suggests possible therapeutic applications in neurodegenerative diseases like Alzheimer’s, highlighting the potential of saponins in neurological disorder treatments (Zeb et al., 2014).
Propriétés
Numéro CAS |
1618-98-0 |
|---|---|
Nom du produit |
Isophotosantonin |
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
(3S,3aS,6R,6aR,9bS)-6-hydroxy-3,6,9-trimethyl-3a,4,5,6a,7,9b-hexahydro-3H-azuleno[4,5-b]furan-2,8-dione |
InChI |
InChI=1S/C15H20O4/c1-7-9-4-5-15(3,18)10-6-11(16)8(2)12(10)13(9)19-14(7)17/h7,9-10,13,18H,4-6H2,1-3H3/t7-,9-,10+,13-,15+/m0/s1 |
Clé InChI |
FUKGETHUQZLZRJ-YIUCUBBLSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2CC[C@@]([C@@H]3CC(=O)C(=C3[C@H]2OC1=O)C)(C)O |
SMILES |
CC1C2CCC(C3CC(=O)C(=C3C2OC1=O)C)(C)O |
SMILES canonique |
CC1C2CCC(C3CC(=O)C(=C3C2OC1=O)C)(C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




